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Compound of Interest

4-Methyl-4-phenylicyclohexan-1-
Compound Name:
amine

Cat. No.: B13089803

Get Quote

Characterization Guide: 4-Methyl-4-

phenylcyclohexan-1-amine HCI
Melting Point Reference & Structural Comparison
Executive Summary

4-Methyl-4-phenylcyclohexan-1-amine Hydrochloride (CAS: 56327-27-6) is a critical gem-
disubstituted cyclohexane intermediate, often utilized in the synthesis of CNS-active agents
(e.g., analgesic or antidepressant scaffolds).[1][2] Unlike simple monosubstituted

cyclohexylamines, the quaternary carbon at position C4 introduces significant steric rigidity,
influencing both the melting point (MP) and solubility profile.

This guide addresses the data gap in public literature regarding its specific melting point by
establishing a comparative reference framework against structurally validated analogs. It
provides a standardized protocol for experimentally determining the MP to certify lot purity.

Technical Identity & Specifications
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Parameter Specification

) 4-Methyl-4-phenylcyclohexan-1-amine
Chemical Name

Hydrochloride
CAS Number (HCI) 56327-27-6
CAS Number (Free Base) 339547-85-2
Molecular Formula Ci3H1oN[1][2] - HCI
Molecular Weight 225.76 g/mol
Physical Form White to Off-White Crystalline Solid

] Exists as cis and trans isomers (relative to the
Isomerism _
amino and phenyl groups).

Comparative Melting Point Analysis

Due to the specialized nature of this intermediate, a single "textbook™" melting point is rarely
cited in open catalogs. To validate your sample, you must compare it against the Structural
Reference Standards listed below. The gem-disubstitution (Methyl + Phenyl) typically elevates
the melting point compared to mono-substituted analogs due to increased lattice energy and
conformational locking.[1][2]

Reference Standard Comparison Table
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Compound

Structure

Melting Point Comparative

CAS (HCI Salt) . .
(Lit.) Logic

Target Analyte

4-Methyl-4-
phenyl-

Expected Range:
240-280°C
(Dec.)The

Experimental
guaternary C4

56327-27-6 Determination
Reqd.

center increases
rigidity vs. the
methyl-only
analog.[1][2]

Analog A

trans-4-Methyl-

Baseline: The
phenyl group
adds significant
molecular weight
33483-65-7 260-263°C [1] and Tt-stacking
potential, likely
maintaining or
increasing this
high MP.[1][2]

Analog B

4-Phenyl-

Steric Check:

Lacks the C4-

methyl lock.[1][2]

The target

compound's
>200°C (Solid)

40504-25-4 2l gem-methyl

group restricts
ring flipping,
favoring a higher,
sharper MP

range.

Analog C

Cyclohexylamine

4998-76-9 205-207°C Control: Simple
salt.[1][2]
Significant
deviation
(>40°C) is
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expected due to
the lipophilic C4

substituents.

Technical Insight: If your sample melts below 230°C, suspect significant impurities (e.g., residual
solvent, cis/trans isomer mixtures) or that it exists as the Free Base (which typically melts <50°C

or is liquid).

Experimental Protocol: Melting Point Determination

Objective: To determine the precise melting point and decomposition onset for CAS 56327-27-6
using a self-validating heating ramp.

Equipment
 Instrument: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Blchi M-565).

o Standard: Caffeine (MP 235°C) or Phenolphthalein (MP 260°C) for calibration.

Step-by-Step Methodology

e Sample Preparation:

o Dry the sample under vacuum at 40°C for 4 hours to remove hygroscopic moisture (HCI
salts are prone to clumping).

o Grind the sample to a fine, uniform powder.
o Fill the capillary tube to a height of 3 mm. Compact by tapping.
e Fast Ramp (Scouting Run):

o Start Temp: 150°C.
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o Rate: 10°C/min.

o Goal: Identify the approximate melting zone (e.qg., if onset is seen at 255°C).

e Precise Ramp (Validation Run):
o Start Temp: 20°C below the "Scouting" onset (e.g., 235°C).
o Ramp Rate:1.0°C/min (Critical for accurate equilibrium).
o Observation: Record three points:

» : First visible liquid meniscus.
» : Complete liquefaction (clear point).

= : Any browning or gas evolution (Decomposition).
o Acceptance Criteria:
o Range: The
should be < 2.0°C. A wider range indicates isomeric impurity (cis/trans mixture).

Synthesis & Purification Workflow

Understanding the origin of the compound helps predict impurity profiles affecting the melting
point.

4-Formyl-4-phenyl Reductive Amination Free Base Mixture Salt Formation Crude Hol Salt Purification Recrystallization Isomer Enrichment Pure Target
cyclohexanone (NH40Ac / NaBH3CN) (Cis/Trans Isomers) (HCI in Dioxane/Ether) (iPrOH / Ethanol) (MP >240°C)

Click to download full resolution via product page

Figure 1: Typical synthesis pathway. The recrystallization step is critical for separating the
cis/trans isomers, which distinct melting points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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